molecular formula C12H17NO2 B1325484 2-(3-Cyclohexylpropionyl)oxazole CAS No. 898759-06-3

2-(3-Cyclohexylpropionyl)oxazole

Cat. No.: B1325484
CAS No.: 898759-06-3
M. Wt: 207.27 g/mol
InChI Key: WMWFDVDGCXETNM-UHFFFAOYSA-N
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Description

2-(3-Cyclohexylpropionyl)oxazole is a chemical compound with the molecular formula C12H17NO2. It belongs to the class of oxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . The compound features a cyclohexyl group attached to a propionyl moiety, which is further connected to an oxazole ring.

Mechanism of Action

The specific mechanism of action for 2-(3-Cyclohexylpropionyl)oxazole depends on its intended use. If it exhibits biological activity, researchers would have studied its interactions with cellular targets, enzymes, or receptors. Investigating its mode of action provides insights into its potential therapeutic applications .

Preparation Methods

The synthesis of 2-(3-Cyclohexylpropionyl)oxazole can be achieved through various synthetic routes. One common method involves the condensation of cyclohexylpropionic acid with an appropriate oxazole precursor under specific reaction conditions . Industrial production methods may utilize catalytic systems to enhance the efficiency and yield of the synthesis. Magnetic nanocatalysts, for example, have been explored for the preparation of oxazole derivatives due to their high stability and ease of separation from the reaction mixture .

Chemical Reactions Analysis

2-(3-Cyclohexylpropionyl)oxazole undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions employed.

Comparison with Similar Compounds

2-(3-Cyclohexylpropionyl)oxazole can be compared with other oxazole derivatives, such as:

    Aleglitazar: An antidiabetic agent with a similar oxazole core structure.

    Ditazole: A platelet aggregation inhibitor.

  • **Mubrit

Properties

IUPAC Name

3-cyclohexyl-1-(1,3-oxazol-2-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c14-11(12-13-8-9-15-12)7-6-10-4-2-1-3-5-10/h8-10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMWFDVDGCXETNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(=O)C2=NC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642051
Record name 3-Cyclohexyl-1-(1,3-oxazol-2-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898759-06-3
Record name 3-Cyclohexyl-1-(1,3-oxazol-2-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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